

# The Physiological Role of Hsd17B13 in the Liver: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-91 |           |
| Cat. No.:            | B12381311      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a critical player in liver physiology and the pathogenesis of chronic liver diseases. Primarily expressed in hepatocytes and localized to lipid droplets, Hsd17B13 possesses retinol dehydrogenase activity and is intricately involved in hepatic lipid and retinoid metabolism. While its overexpression is associated with the progression of non-alcoholic fatty liver disease (NAFLD), compelling genetic evidence has demonstrated that loss-of-function variants of Hsd17B13 confer significant protection against the development of steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma. This hepatoprotective effect has positioned Hsd17B13 as a promising therapeutic target for a range of chronic liver conditions. This technical guide provides an in-depth overview of the physiological function of Hsd17B13 in the liver, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating its regulatory and metabolic pathways.

#### Introduction

Chronic liver disease is a major global health burden, with non-alcoholic fatty liver disease (NAFLD) being one of its most prevalent causes.[1] The progression of NAFLD from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and ultimately cirrhosis and hepatocellular carcinoma (HCC) is a complex process influenced by genetic and environmental factors.[1] Genome-wide association studies (GWAS) have been instrumental in identifying



genetic variants that modulate the risk of chronic liver disease. While variants in genes like PNPLA3 and TM6SF2 are known to increase risk, a protein-truncating variant (rs72613567:TA) in the HSD17B13 gene has been robustly associated with a reduced risk of developing and progressing through the stages of chronic liver disease.[2][3]

Hsd17B13 is a liver-specific protein that localizes to the surface of lipid droplets within hepatocytes.[4][5] Despite its classification as a hydroxysteroid dehydrogenase, its primary physiological role appears to be in lipid and retinol metabolism rather than steroid hormone processing.[1][4] This guide will delve into the molecular and physiological functions of Hsd17B13, with a focus on its enzymatic activity, its role in hepatic lipid homeostasis, and the implications of its genetic variants for liver health.

# Molecular and Cellular Function Enzymatic Activity: A Retinol Dehydrogenase

Hsd17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2][4] This enzymatic function is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[2] The loss-of-function variants of Hsd17B13, which are associated with protection from liver disease, result in a truncated and unstable protein with reduced or abolished enzymatic activity.[3][6]

#### **Localization and Role in Lipid Metabolism**

Hsd17B13 is predominantly expressed in the liver, specifically in hepatocytes, where it is targeted to the surface of lipid droplets.[4][5] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][7] Overexpression of Hsd17B13 in cultured hepatocytes leads to an increase in the number and size of lipid droplets.[4] It is thought to play a role in lipid droplet dynamics and may facilitate the interaction between key lipolytic enzymes, such as adipose triglyceride lipase (ATGL), and its coactivator CGI-58 on the lipid droplet surface.[6]

## Quantitative Data on Hsd17B13 Function and Disease Association

The following tables summarize key quantitative findings from human and preclinical studies on Hsd17B13.







Table 1: Association of Hsd17B13 rs72613567:TA Variant with Chronic Liver Disease Outcomes



| Outcome                                 | Population  | Metric                            | Value | 95%<br>Confidence<br>Interval | Reference(s |
|-----------------------------------------|-------------|-----------------------------------|-------|-------------------------------|-------------|
| Alcoholic<br>Liver Disease<br>(ALD)     | European    | Odds Ratio<br>(Heterozygot<br>es) | 0.58  | 0.42 - 0.80                   | [3]         |
| Alcoholic<br>Liver Disease<br>(ALD)     | European    | Odds Ratio<br>(Homozygote<br>s)   | 0.47  | 0.23 - 0.97                   | [3]         |
| Alcoholic<br>Liver Disease<br>(ALD)     | Chinese Han | Odds Ratio<br>(TA allele)         | 0.81  | 0.69 - 0.95                   | [8]         |
| Nonalcoholic<br>Liver Disease<br>(NALD) | European    | Odds Ratio<br>(Heterozygot<br>es) | 0.83  | 0.75 - 0.92                   | [3]         |
| Nonalcoholic<br>Liver Disease<br>(NALD) | European    | Odds Ratio<br>(Homozygote<br>s)   | 0.70  | 0.57 - 0.87                   | [3]         |
| Alcoholic<br>Cirrhosis                  | European    | Odds Ratio<br>(Heterozygot<br>es) | 0.58  | 0.39 - 0.86                   | [3]         |
| Alcoholic<br>Cirrhosis                  | European    | Odds Ratio<br>(Homozygote<br>s)   | 0.27  | 0.09 - 0.85                   | [3]         |
| Nonalcoholic<br>Cirrhosis               | European    | Odds Ratio<br>(Heterozygot<br>es) | 0.74  | 0.60 - 0.93                   | [3]         |
| Nonalcoholic<br>Cirrhosis               | European    | Odds Ratio<br>(Homozygote<br>s)   | 0.51  | 0.31 - 0.85                   | [3]         |
| Cirrhosis<br>(Alcohol                   | European    | Odds Ratio<br>(TA allele)         | 0.79  | 0.72 - 0.88                   | [9]         |



| Hepatocellula<br>r Carcinoma<br>(HCC) in<br>Alcohol<br>Misusers | European              | Odds Ratio<br>(TA allele)          | 0.77  | 0.68 - 0.89 | [9]  |
|-----------------------------------------------------------------|-----------------------|------------------------------------|-------|-------------|------|
| Liver-related<br>Complication<br>s in NAFLD                     | Multi-ethnic<br>Asian | Hazard Ratio<br>(Homozygous<br>TA) | 0.004 | 0.00 - 0.64 | [10] |

Table 2: Impact of Hsd17B13 on Liver Enzymes and Expression

| Parameter                      | Condition                   | Compariso<br>n                            | Value                         | p-value | Reference(s |
|--------------------------------|-----------------------------|-------------------------------------------|-------------------------------|---------|-------------|
| Serum ALT<br>Levels            | Chinese Han<br>ALD patients | TA allele<br>carriers vs.<br>non-carriers | Lower in carriers             | 0.005   | [8]         |
| Serum AST<br>Levels            | Chinese Han<br>ALD patients | TA allele<br>carriers vs.<br>non-carriers | Lower in carriers             | 0.007   | [8]         |
| Serum GGT<br>Levels            | Chinese Han<br>ALD patients | TA allele<br>carriers vs.<br>non-carriers | Lower in carriers             | 0.02    | [8]         |
| Hsd17B13<br>mRNA<br>Expression | Human Liver                 | NASH patients vs. Healthy controls        | 5.9-fold<br>higher in<br>NASH | 0.003   | [2]         |

## Signaling and Metabolic Pathways Transcriptional Regulation



The expression of Hsd17B13 is under the transcriptional control of key regulators of hepatic lipid metabolism. The liver X receptor  $\alpha$  (LXR $\alpha$ ), upon activation, induces the expression of sterol regulatory element-binding protein 1c (SREBP-1c).[11][12] SREBP-1c then directly binds to the promoter of the HSD17B13 gene to drive its transcription.[11][12] This places Hsd17B13 downstream of a major lipogenic signaling pathway in the liver.



Click to download full resolution via product page

Transcriptional Regulation of Hsd17B13

#### **Role in Retinol Metabolism and Lipolysis**

On the lipid droplet surface, Hsd17B13 is involved in retinol metabolism and may influence lipolysis. As a retinol dehydrogenase, it converts retinol to retinaldehyde.[4] Additionally, it has been shown to physically interact with ATGL, a key lipase in triglyceride hydrolysis.[6] This



interaction may facilitate the colocalization of ATGL and its co-activator CGI-58, thereby modulating lipolytic activity.



Click to download full resolution via product page

Metabolic Functions of Hsd17B13 at the Lipid Droplet

### **Experimental Protocols**

This section outlines the methodologies for key experiments used to investigate the function of Hsd17B13.

### Retinol Dehydrogenase (RDH) Activity Assay



This cell-based assay quantifies the conversion of retinol to its metabolites.

- Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transfected with expression vectors for Hsd17B13 or a control protein.[2][13]
- Substrate Treatment: Transfected cells are treated with all-trans-retinol for a defined period (e.g., 8 hours).[2][13]
- Metabolite Extraction and Quantification: Cellular retinoids are extracted, and the levels of retinaldehyde and retinoic acid are quantified using High-Performance Liquid Chromatography (HPLC).[2][13]
- Protein Normalization: The enzymatic activity is normalized to the expression level of the Hsd17B13 protein, as determined by Western blot.[2][13]

#### **Hsd17B13** Knockdown in Hepatocytes

RNA interference is a common method to study the loss-of-function effects of Hsd17B13 in vitro.

- siRNA/shRNA Design and Delivery: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting Hsd17B13 are designed. For in vivo applications in mice, shRNAs can be delivered via adeno-associated viruses (AAVs) for liver-specific expression.[14][15] For in vitro studies, siRNAs are transfected into cultured hepatocytes (e.g., primary human hepatocytes).[16]
- Assessment of Knockdown Efficiency: The reduction in Hsd17B13 mRNA and protein expression is quantified by quantitative reverse transcription PCR (qRT-PCR) and Western blot, respectively.[14][16]
- Phenotypic Analysis: The effects of Hsd17B13 knockdown on cellular phenotypes, such as lipid accumulation (e.g., using Oil Red O staining), gene expression profiles (RNA-seq), and cellular metabolism, are assessed.[15]





Click to download full resolution via product page

Workflow for siRNA-mediated Knockdown of Hsd17B13

#### **Generation and Analysis of Hsd17B13 Knockout Mice**

Studying Hsd17B13 function in vivo often involves the use of knockout (KO) mouse models.

• Generation of KO Mice: Hsd17B13 KO mice are typically generated using CRISPR/Cas9 or homologous recombination techniques to delete critical exons of the Hsd17b13 gene.[17][18]



- Genotyping and Confirmation of Knockout: The genetic modification is confirmed by PCR-based genotyping and the absence of Hsd17B13 mRNA and protein expression in the liver is verified by qRT-PCR and Western blot.[17][18]
- Phenotypic Characterization: KO mice and their wild-type littermates are subjected to various dietary challenges (e.g., high-fat diet, choline-deficient L-amino acid-defined diet) to induce liver injury.[19][20] Livers and blood are collected for histological analysis (H&E and Sirius Red staining), measurement of liver enzymes (ALT, AST), quantification of hepatic triglycerides and cholesterol, and gene expression analysis.[19][20]
- Lipidomic Analysis: Comprehensive lipid profiling of liver tissue can be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify changes in specific lipid species.[21]

### **Therapeutic Implications**

The consistent and strong evidence that loss of Hsd17B13 function is protective against chronic liver disease has made it a highly attractive target for therapeutic intervention.[1] Several drug development strategies are currently being pursued, including:

- Small Molecule Inhibitors: The development of orally bioavailable small molecules that can inhibit the enzymatic activity of Hsd17B13.
- Antisense Oligonucleotides (ASOs) and siRNAs: These approaches aim to reduce the expression of Hsd17B13 in the liver by targeting its mRNA for degradation.[14]

These therapeutic modalities are being investigated for their potential to halt or reverse the progression of NASH and other chronic liver diseases.

#### Conclusion

Hsd17B13 is a liver-specific, lipid droplet-associated enzyme with a crucial role in hepatic lipid and retinol metabolism. While its overexpression is linked to the pathogenesis of NAFLD, genetic variants that lead to a loss of its function are remarkably protective against the progression to more severe forms of liver disease, including NASH, fibrosis, and HCC. This protective effect underscores the potential of Hsd17B13 as a therapeutic target. Further research into the precise molecular mechanisms by which Hsd17B13 influences liver



pathophysiology will be critical for the development of novel and effective treatments for chronic liver disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol-related liver disease risk in Chinese Han population PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RETINOL DEHYDROGENASE (RDH) ACTIVITY [bio-protocol.org]
- 14. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model PMC [pmc.ncbi.nlm.nih.gov]







- 15. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aligos.com [aligos.com]
- 17. researchgate.net [researchgate.net]
- 18. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sexand diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury PMC [pmc.ncbi.nlm.nih.gov]
- 20. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Physiological Role of Hsd17B13 in the Liver: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12381311#the-physiological-function-of-hsd17b13-in-the-liver]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com